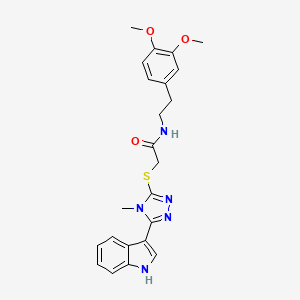

![molecular formula C21H24N4O B2592739 1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone CAS No. 1170156-74-7](/img/structure/B2592739.png)

1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

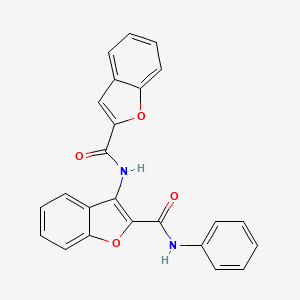

“1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been reported in the literature . For instance, Subhashini et al. synthesized 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives . Another method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole-containing compounds have been synthesized through various chemical reactions . For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzo[d]imidazol-2-yl)sulfanyl]benzaldehyde .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Wissenschaftliche Forschungsanwendungen

- Researchers explore its interactions with biological targets, such as enzymes, receptors, and transporters, to develop novel therapeutics .

- Studies evaluate its effectiveness against bacteria (e.g., S. epidermidis, S. aureus) and fungi (e.g., C. albicans) .

- Specific derivatives, like 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole, exhibit good antimicrobial potential .

- For instance, 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine was tested against MCF-7 and CaCo-2 cells .

- The compound’s interaction with QS receptors (e.g., PqsR) could lead to reduced transcription of QS-regulated genes, impacting bacterial behavior .

Pharmaceuticals and Drug Development

Antimicrobial Activity

Anti-Tumor Properties

Quorum Sensing Inhibition

Functional Materials and Catalysis

Coordination Chemistry

Wirkmechanismus

While the specific mechanism of action for “1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone” is not mentioned in the sources, it’s worth noting that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Eigenschaften

IUPAC Name |

1-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c1-23-19-10-6-5-9-18(19)22-20(23)16-24-11-13-25(14-12-24)21(26)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEAMIJMVBLMGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2592657.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2592658.png)

![N-(4-methylbenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592665.png)

![N-(1-cyanocyclopentyl)-2-[4-(1-ethyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2592667.png)

![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B2592668.png)

![9-Cyclohexyl-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2592673.png)

![1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea](/img/structure/B2592676.png)